molecular formula C13H11Cl2N3O B2921760 2,4-dichloro-N-((6-methylpyrimidin-4-yl)methyl)benzamide CAS No. 2195951-52-9

2,4-dichloro-N-((6-methylpyrimidin-4-yl)methyl)benzamide

Cat. No.: B2921760
CAS No.: 2195951-52-9
M. Wt: 296.15
InChI Key: NJMFXJJNTQQKFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,4-dichloro-N-((6-methylpyrimidin-4-yl)methyl)benzamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of related compounds often involves cross-coupling reactions. For instance, 2,4-Dichloro-6-methylpyrimidine undergoes a double cross-coupling reaction with 2- (tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di (pyridin-2-yl)pyrimidines .

Scientific Research Applications

Synthesis and Characterization of Benzamide Derivatives

  • Antimicrobial Activity : The synthesis of substituted benzamide derivatives, such as 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl) benzamide derivatives, has been studied for their antibacterial and antifungal activities. Compounds containing [3-hydrophenyl], [3-chlorophenyl], and [4-nitrophenyl] moieties showed significant activity against both Gram-positive and Gram-negative bacteria, as well as against fungi like Candida albicans and Aspergillus fumigates, indicating their potential as antimicrobial agents (Laxmi, Ravi, & Nath, 2019).

Pyrimidine and Triazine Derivatives as Vasodilators

  • Vasodilation Properties : Research into di- and triaminopyrimidine 3-oxides has unveiled their potential as vasodilators, highlighting their applications in the treatment of hypertension through direct vasodilation mechanisms (Mccall et al., 1983).

Anticancer Drug Intermediate Synthesis

  • Synthetic Anticancer Drug Intermediate : The compound 4,6-Dichloro-2-methylpyrimidine, an important intermediate in the synthesis of the anticancer drug dasatinib, showcases the critical role of pyrimidine derivatives in the development of therapeutic agents. The synthesis process involves cyclization and chlorination steps, providing insights into pharmaceutical compound manufacturing (Lei-ming, 2012).

Solid-Phase Synthesis for Developmental Research

  • Scale-Up of Solid-Phase Synthesis : The solid-phase synthesis of pyrimidine derivatives, such as 4-(2-amino-6-phenylpyrimidin-4-yl)benzamide, has been scaled up, offering a method to produce these compounds in excellent yields and high purity. This approach benefits early development demands in pharmaceutical research, demonstrating the versatility of pyrimidine derivatives in drug discovery and development (Meisenbach, Allmendinger, & Mak, 2003).

Properties

IUPAC Name

2,4-dichloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O/c1-8-4-10(18-7-17-8)6-16-13(19)11-3-2-9(14)5-12(11)15/h2-5,7H,6H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMFXJJNTQQKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)CNC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.